1,3-二氢-1-(2-溴乙基)-3-异丙烯基-2h-苯并咪唑-2-酮
描述
1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药用应用
1,3-二氢-1-(2-溴乙基)-3-异丙烯基-2h-苯并咪唑-2-酮已被用作医药化合物的起始材料。例如,它已用于合成氟班色林,一种获准用于治疗绝经前性欲减退症的药物。该化合物用哌嗪、TBAB(作为催化剂)和间三氟甲基溴苯等试剂处理,然后通入 HCl 气体,以良好产率和高纯度生产所需的化合物 (Reddy, Mukkanti, & Rao, 2016).
结构和化学表征
还对苯并咪唑酮衍生物的结构表征进行了研究。研究人员通过单晶 X 射线衍射等技术研究了各种衍生物(包括 1,3-二氢-2H-苯并咪唑-2-酮)的分子结构。这些研究有助于更深入地了解这些化合物的键合和电子结构,这对于它们在各个领域的应用至关重要 (Rong et al., 2013).
抗癌研究
源自苯并咪唑酮的化合物在抗癌研究中显示出前景。研究人员合成了新型衍生物并评估了它们对各种癌细胞系的细胞毒性。例如,特定的衍生物已显示出对人结直肠癌细胞系显着的抗增殖活性。此类研究对于持续寻找有效的癌症治疗方法至关重要 (Mavrova et al., 2011).
晶体学和材料科学
已经探索了苯并咪唑-2-硫酮衍生物的合成和晶体学表征。这些研究涉及使用 NMR 和 X 射线晶体学等技术表征合成产物的化学结构。此类研究对于开发新材料和了解苯并咪唑酮衍生物的特性非常重要 (El Ashry et al., 2015).
属性
IUPAC Name |
1-(2-bromoethyl)-3-prop-1-en-2-ylbenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-9(2)15-11-6-4-3-5-10(11)14(8-7-13)12(15)16/h3-6H,1,7-8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRQZWFIRIIWPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。